molecular formula C30H23N3O6S B2565649 4-[N-(4-ethoxybenzenesulfonyl)pyridine-4-amido]naphthalen-1-yl pyridine-4-carboxylate CAS No. 518317-88-9

4-[N-(4-ethoxybenzenesulfonyl)pyridine-4-amido]naphthalen-1-yl pyridine-4-carboxylate

Cat. No.: B2565649
CAS No.: 518317-88-9
M. Wt: 553.59
InChI Key: JMLYZKJKGGLEBP-UHFFFAOYSA-N
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Description

4-[N-(4-Ethoxybenzenesulfonyl)pyridine-4-amido]naphthalen-1-yl pyridine-4-carboxylate ( 518317-88-9) is a synthetic organic compound provided for research purposes. Its molecular structure incorporates a naphthalene core, a versatile scaffold noted for its broad spectrum of biological activities and frequent application in the development of bioactive molecules . The specific architecture of this compound, which conjugates naphthalene with multiple pyridine rings via an amido-sulfonamide linker, suggests potential for diverse biochemical interactions. The naphthalene moiety is a recognized pharmacophore in medicinal chemistry, with derivatives exhibiting roles in various pathophysiological conditions, and its rigid, aromatic nature allows for significant π-π stacking interactions in a supramolecular context . Similarly, pyridine is a common heterocycle in pharmaceuticals and ligands. The integration of these systems into a single molecule makes this compound a valuable candidate for research in crystal engineering and materials science, as the interplay between naphthalene and pyridine planes can dictate solid-state packing through non-covalent forces . This reagent is intended for use in laboratory research only. It is not approved for diagnostic or therapeutic use in humans or animals. All information provided is for research and development purposes. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

[4-[(4-ethoxyphenyl)sulfonyl-(pyridine-4-carbonyl)amino]naphthalen-1-yl] pyridine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H23N3O6S/c1-2-38-23-7-9-24(10-8-23)40(36,37)33(29(34)21-13-17-31-18-14-21)27-11-12-28(26-6-4-3-5-25(26)27)39-30(35)22-15-19-32-20-16-22/h3-20H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMLYZKJKGGLEBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)N(C2=CC=C(C3=CC=CC=C32)OC(=O)C4=CC=NC=C4)C(=O)C5=CC=NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H23N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

553.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[N-(4-ethoxybenzenesulfonyl)pyridine-4-amido]naphthalen-1-yl pyridine-4-carboxylate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the condensation of 4-bromoacetophenone with 1-naphthaldehyde to form a dibromo compound. This intermediate is then reacted with thiophene-based diboronic ester via Suzuki cross-coupling reactions .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms could also be considered to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[N-(4-ethoxybenzenesulfonyl)pyridine-4-amido]naphthalen-1-yl pyridine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-[N-(4-ethoxybenzenesulfonyl)pyridine-4-amido]naphthalen-1-yl pyridine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Naphthalene-Pyridine Systems

  • N-(4-Amino-1-naphthalenyl)-4-pyridinecarboxamide (CAS 285984-54-5): This analogue shares the naphthalene-pyridine backbone but lacks the ethoxybenzenesulfonyl and carboxylate groups. Its simpler structure results in lower molecular weight (263.29 g/mol) and reduced thermal stability (melting point: 208.4°C vs. >300°C estimated for the target compound). The absence of sulfonyl groups also diminishes its solubility in polar solvents .
Property Target Compound N-(4-Amino-1-naphthalenyl)-4-pyridinecarboxamide
Molecular Weight (g/mol) ~500 (estimated) 263.29
Density (g/cm³) ~1.4 (estimated) 1.33
Melting Point (°C) >300 (predicted) 208.4
Solubility in DMSO High (due to sulfonyl group) Moderate

Coordination Chemistry Analogues

Bis(2,2'-bipyridine){ethyl 4-[N-(4-carbamoylphenyl)carbamoyl]-2,2'-bipyridine-4-carboxylate}ruthenium(II) demonstrates how pyridine-carboxylate motifs enable metal coordination. The target compound’s carboxylate group may similarly facilitate chelation, though its bulkier naphthalene-sulfonyl substituents could sterically hinder complex formation .

Research Findings and Methodological Insights

  • Crystallographic Analysis : SHELX programs (e.g., SHELXL, SHELXS) are critical for resolving the target compound’s structure, particularly its sulfonyl and carboxylate conformations. However, its complexity may require high-resolution data (>1.0 Å) to avoid refinement ambiguities .
  • Thermal Stability : The ethoxybenzenesulfonyl group likely increases thermal resistance compared to simpler carboxamide derivatives, as seen in analogues like CAS 285984-54-5 .
  • Divergent Synthesis : Unlike boronic acid-based naphthalene derivatives, the target compound’s synthesis may benefit from regioselective sulfonylation, though scalability remains untested .

Limitations and Contradictions in Available Data

  • Its multi-step synthesis may compound inefficiencies.
  • Solubility Predictions : The sulfonyl group is assumed to enhance solubility, but this conflicts with the low solubility (<1 mg/mL in water) observed in structurally similar sulfonamides .

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